
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4-TFMB or 4-TFMBP, is a compound belonging to the benzopyran class of molecules. It is a trifluoromethylated derivative of the dihydrobenzopyran family and has been the subject of numerous scientific studies due to its unique properties and potential applications. 4-TFMB is a highly versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Structural Insights
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives are involved in a broad range of chemical synthesis processes, demonstrating their versatility in organic chemistry. The compound's applications are rooted in its ability to participate in various chemical reactions, contributing to the synthesis of complex molecules with potential biological activities.
One pivotal study discusses the rearrangement of trifluoroacetylchromenes to trifluoromethylchromenols, showcasing a novel cascade process initiated by a Michael reaction. This process emphasizes the compound's role in facilitating transformations that yield biologically relevant structures (Osyanin et al., 2016).
Furthermore, research into the synthesis of 3-iodochromenes from propynols reveals the compound's utility in generating 4-aryl-3-iodo-2H-benzopyrans. This process underscores the compound's significance in the preparation of intermediates for further chemical elaboration (Sasaki et al., 2016).
Biomedical Applications
The structural features of this compound derivatives contribute to their investigation for potential biomedical applications. Their ability to interact with biological systems has led to studies exploring their therapeutic potentials.
A notable investigation into benzopyran derivatives sourced from a mangrove endophytic fungus highlights the discovery of compounds with moderate inhibitory effects on inflammatory processes. These findings point towards the anti-inflammatory potential of these compounds, suggesting their utility in treating conditions associated with inflammation (Yang et al., 2020).
Additionally, the synthesis of trifluoromethyl benzopyran has been shown to induce G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells. This study provides a foundation for the anticancer activity of such compounds, emphasizing their role in inducing cell death pathways in cancer cells (Zhang et al., 2013).
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLBGSVRUHFJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
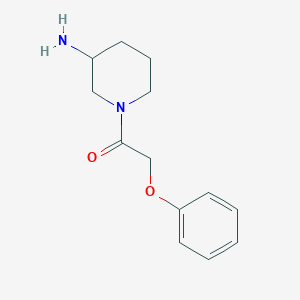
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
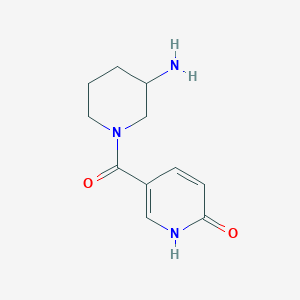
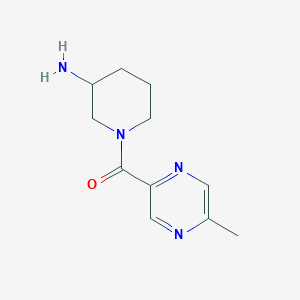
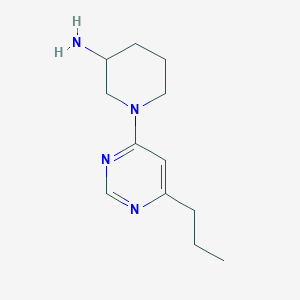
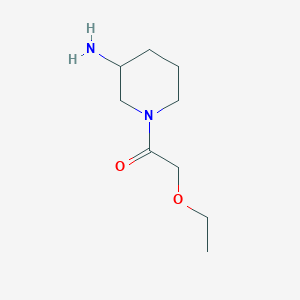
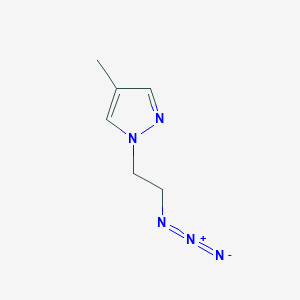
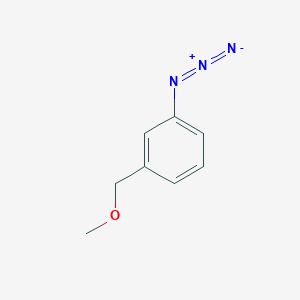


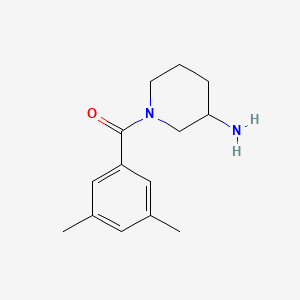
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
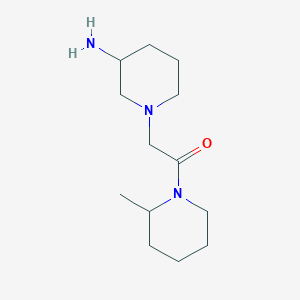
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
